CLODRONATE DISODIUM

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethylenediphosphonic acid disodium salt involves the reaction of phosphorus trichloride with formaldehyde and phosphorous acid. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of dichloromethylenediphosphonic acid disodium salt follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

CLODRONATE DISODIUM undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.

Reduction: Reduction reactions can alter the oxidation state of the phosphorus atoms in the compound.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxidation state phosphorus compounds, while substitution reactions can yield derivatives with different functional groups .

Applications De Recherche Scientifique

Treatment of Osteometabolic Disorders

Clodronate disodium has been widely used for treating various osteometabolic disorders, including:

- Paget’s Disease : Clodronate has shown significant efficacy in reducing symptoms and improving bone density in patients with Paget’s disease. Studies have reported decreases in serum alkaline phosphatase and urinary excretion of calcium following treatment .

- Primary Hyperparathyroidism : In a clinical study, clodronate was administered to patients with primary hyperparathyroidism, leading to a reduction in serum calcium levels and improved metabolic profiles .

- Osteoporosis : Clodronate has been effective in increasing bone mineral density in postmenopausal women with osteoporosis. One study demonstrated a significant increase in lumbar spine bone mineral density after treatment .

| Condition | Treatment Duration | Key Findings |

|---|---|---|

| Paget's Disease | 3-6 months | Reduction in pain symptoms and improved bone density |

| Primary Hyperparathyroidism | 19 weeks | Decreased serum calcium concentrations |

| Osteoporosis | 12 months | Significant increase in lumbar spine bone density |

Veterinary Applications

This compound has also been utilized in veterinary medicine, particularly for treating navicular syndrome in horses. A study indicated that 75% of treated horses showed improvement in lameness scores compared to only 3% in the placebo group . The safety profile was favorable, with few mild adverse effects reported.

Management of Bone Metastases

Research indicates that clodronate can be beneficial for patients with metastatic bone disease. A randomized trial showed that men treated with clodronate had longer progression-free survival times compared to controls, although gastrointestinal side effects were noted .

Case Study 1: Paget's Disease Management

A cohort of 16 patients with Paget's disease treated with clodronate showed significant improvements in pain and metabolic markers over a treatment period of three months. Histological examinations revealed reduced osteoclast activity post-treatment .

Case Study 2: Navicular Syndrome in Horses

In a double-blind study involving horses diagnosed with navicular syndrome, clodronate administration resulted in notable improvements in lameness scores over a six-month period, demonstrating its effectiveness as a veterinary therapeutic agent .

Mécanisme D'action

The mechanism of action of dichloromethylenediphosphonic acid disodium salt involves its ability to bind to hydroxyapatite in bone tissue, inhibiting the activity of osteoclasts. This leads to reduced bone resorption and increased bone density. The compound also inhibits collagenase and matrix metalloproteinase1, enzymes involved in the breakdown of collagen and other extracellular matrix components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylenediaminetetraacetic acid disodium salt: Another bisphosphonate compound with similar applications in bone metabolism studies.

Nitrilotriacetic acid disodium salt: Used in similar contexts but with different chemical properties and applications.

Uniqueness

CLODRONATE DISODIUM is unique due to its specific chemical structure, which allows it to effectively inhibit osteoclastic activity and be used in a wide range of scientific and medical applications. Its ability to bind to bone tissue and inhibit specific enzymes makes it particularly valuable in the treatment of bone-related diseases and cancer research .

Propriétés

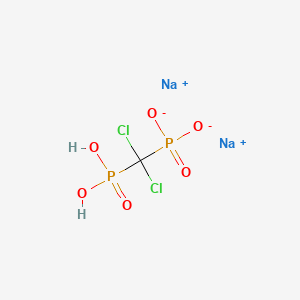

Formule moléculaire |

CH2Cl2Na2O6P2 |

|---|---|

Poids moléculaire |

288.85 g/mol |

Nom IUPAC |

disodium;[dichloro(phosphonato)methyl]phosphonic acid |

InChI |

InChI=1S/CH4Cl2O6P2.2Na/c2-1(3,10(4,5)6)11(7,8)9;;/h(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |

Clé InChI |

HJKBJIYDJLVSAO-UHFFFAOYSA-L |

SMILES |

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |

SMILES canonique |

C(P(=O)(O)O)(P(=O)([O-])[O-])(Cl)Cl.[Na+].[Na+] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.